(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a cyano group and a pyridine ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate typically involves the reaction of 5-Cyano-pyridine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions, usually in a solvent like dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst are used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Yields substituted pyridine derivatives.
Reduction: Produces amine derivatives.
Hydrolysis: Results in the formation of 5-Cyano-pyridine-2-carboxylic acid.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate involves its ability to act as an acylating agent. It can transfer its acyl group to nucleophiles, such as amines or alcohols, forming stable amide or ester bonds. This property makes it useful in bioconjugation and the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Cyanopyridine-2-carboxylic acid: Lacks the ester group but shares the cyano and pyridine functionalities.
N-Hydroxysuccinimide esters: Similar in their ability to act as acylating agents but differ in the aromatic ring structure.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate is unique due to its combination of a cyano group, pyridine ring, and NHS ester functionality. This combination allows for versatile reactivity and application in various fields of research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-cyanopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c12-5-7-1-2-8(13-6-7)11(17)18-14-9(15)3-4-10(14)16/h1-2,6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBBVKXWCBYVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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